Cas no 2172171-09-2 (2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid)

2-(3-{2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclobutyl backbone and functionalized side chain provide structural rigidity and versatility in constructing constrained peptide architectures. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis protocols, enabling efficient deprotection under mild basic conditions. The compound's carboxylic acid moiety facilitates coupling reactions, while its amide linkages enhance stability. This derivative is particularly useful in medicinal chemistry for introducing conformational constraints to improve peptide bioavailability and target selectivity. Its high purity and well-defined reactivity profile make it suitable for automated synthesizers, supporting reproducible results in complex peptide assembly.
2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid structure
2172171-09-2 structure
Product Name:2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid
CAS No:2172171-09-2
MF:C25H27N3O6
MW:465.498386621475
CID:6273959
PubChem ID:165577294
Update Time:2025-06-27

2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid
    • 2172171-09-2
    • 2-(3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}cyclobutyl)acetic acid
    • EN300-1559080
    • Inchi: 1S/C25H27N3O6/c29-22(26-13-23(30)28-16-9-15(10-16)11-24(31)32)12-27-25(33)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,26,29)(H,27,33)(H,28,30)(H,31,32)
    • InChI Key: NKNOWSCHMSUBPB-UHFFFAOYSA-N
    • SMILES: OC(CC1CC(C1)NC(CNC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O)=O

Computed Properties

  • Exact Mass: 465.18998559g/mol
  • Monoisotopic Mass: 465.18998559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 134Ų

2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid Pricemore >>

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2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid Related Literature

Additional information on 2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid

Comprehensive Overview of 2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid (CAS No. 2172171-09-2)

In the realm of synthetic organic chemistry and pharmaceutical research, 2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid (CAS No. 2172171-09-2) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure featuring a cyclobutyl core and Fmoc-protected amino groups, is widely utilized in peptide synthesis and drug discovery. Its unique properties make it a valuable building block for researchers focusing on bioconjugation, proteomics, and medicinal chemistry.

The compound’s Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is particularly noteworthy, as it serves as a protective moiety for amines during solid-phase peptide synthesis (SPPS). This aligns with current trends in green chemistry, where efficient protecting groups are sought to minimize waste and improve yield. Researchers frequently search for "Fmoc-protected amino acids" or "peptide coupling reagents" to optimize their workflows, highlighting the relevance of this compound in modern laboratories.

Another critical aspect of 2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid is its role in structure-activity relationship (SAR) studies. The cyclobutyl ring introduces conformational constraints, which are pivotal in designing bioactive molecules with enhanced selectivity and potency. This feature resonates with the growing demand for "constrained peptides" and "macrocyclic therapeutics," topics frequently explored in drug discovery forums and publications.

From a synthetic perspective, the compound’s carboxylic acid functionality allows for further derivatization, enabling its integration into larger molecular architectures. This versatility is crucial for applications in biomaterials and targeted drug delivery systems, areas gaining traction due to advancements in nanotechnology and precision medicine. Searches for "carboxylic acid derivatives in drug design" or "linker molecules for bioconjugation" often lead to discussions involving similar compounds.

Quality and purity are paramount when working with 2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its integrity, reflecting the industry’s emphasis on "high-purity reagents" and "QC in peptide synthesis." These keywords are highly searched by quality control specialists and synthetic chemists alike.

In summary, 2-(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}cyclobutyl)acetic acid (CAS No. 2172171-09-2) represents a fusion of innovation and utility in chemical research. Its applications span from peptide therapeutics to material science, addressing contemporary challenges in biopharmaceuticals and chemical biology. As the scientific community continues to explore its potential, this compound remains a cornerstone in the toolkit of forward-thinking researchers.

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